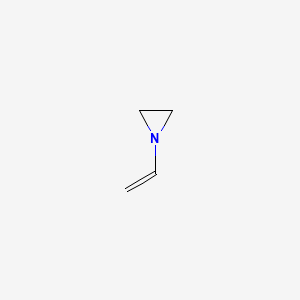
Aziridine, 1-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-vinylaziridine is a vinylaziridine that consists of aziridine having a single vinyl group located at position 1. It is a vinylaziridine and a member of 1-vinylaziridines.
Applications De Recherche Scientifique
Asymmetric Catalytic Aziridination
"Aziridine, 1-ethenyl-" is utilized in asymmetric catalytic aziridination reactions. This process involves the reaction of N-dianisylmethylimines with ethyl diazoacetate, using chiral catalysts derived from triphenylborate and ligands like VANOL and VAPOL. These catalysts are effective for asymmetric induction, achieving up to 400 turnovers with high enantiomeric excess (ee) in the aziridine product. This method allows for the production of N-H-aziridines with excellent yields and can be activated with various groups for further transformations (Lu, Zhang, & Wulff, 2007).
Ring-opening Reactions
Aziridines, including "Aziridine, 1-ethenyl-", undergo ring-opening reactions which are a cornerstone of their reactivity. These reactions can be initiated by electrophilic or nucleophilic reagents, leading to various synthetic applications. The ring-opening reactions of aziridines are key to their utility as synthetic intermediates, making them valuable in organic synthesis (Florio & Luisi, 2010).
Immunomodulatory Properties
Certain aziridine compounds have shown immunomodulatory properties. Studies on specific aziridine derivatives demonstrate their potential to stimulate human lymphocyte proliferation and interleukin secretion in vitro. These properties suggest that aziridines could be used to enhance non-specific cell-mediated immune responses (Baba Ahmed et al., 2008).
Catalytic Applications
Aziridines serve as ligands in catalytic processes, such as in palladium-catalyzed asymmetric allylic alkylation. New types of chiral S,N-ligands based on aziridine sulfides have been synthesized, demonstrating excellent yields and stereoselectivity in certain catalytic reactions (Braga et al., 2004).
Propriétés
Numéro CAS |
5628-99-9 |
|---|---|
Nom du produit |
Aziridine, 1-ethenyl- |
Formule moléculaire |
C4H7N |
Poids moléculaire |
69.11 g/mol |
Nom IUPAC |
1-ethenylaziridine |
InChI |
InChI=1S/C4H7N/c1-2-5-3-4-5/h2H,1,3-4H2 |
Clé InChI |
VZNJDNKFUXILTJ-UHFFFAOYSA-N |
SMILES |
C=CN1CC1 |
SMILES canonique |
C=CN1CC1 |
Autres numéros CAS |
5628-99-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



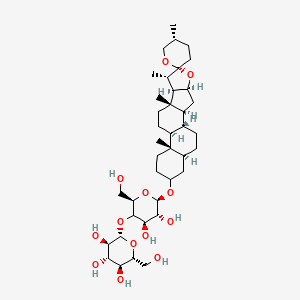
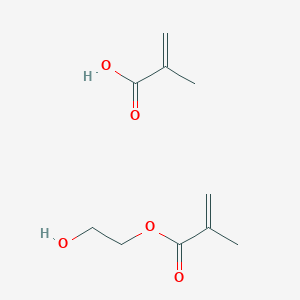
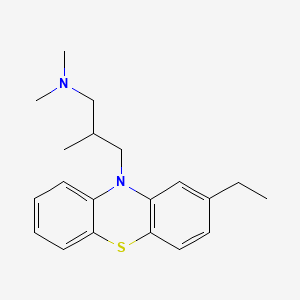
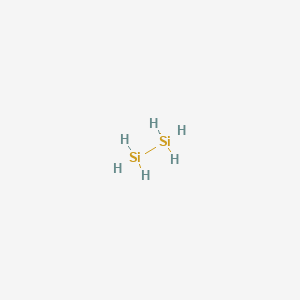
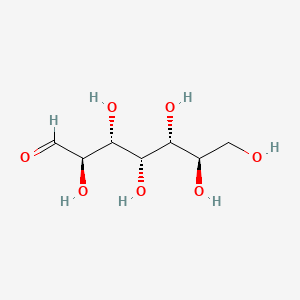
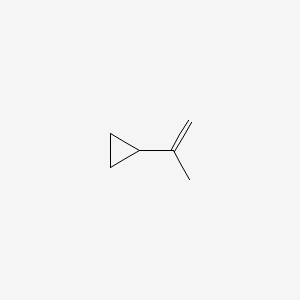
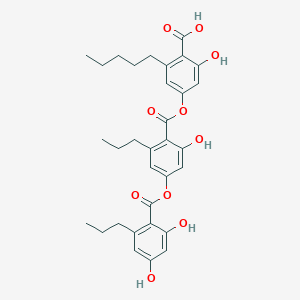
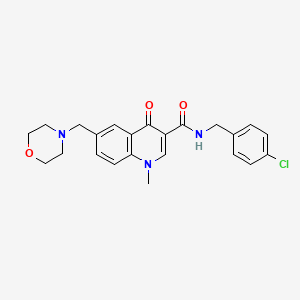
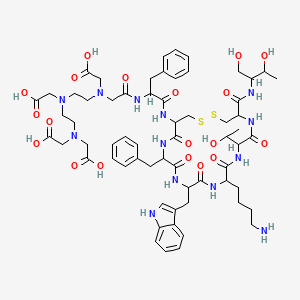
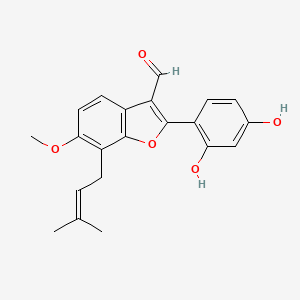
![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol](/img/structure/B1205500.png)
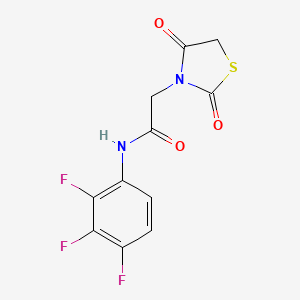
![2-[2-(2-Oxo-benzothiazol-3-yl)-acetylamino]-benzoic acid](/img/structure/B1205505.png)
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1205506.png)